molecular formula C21H20FN3O4S2 B6564521 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021225-06-8

2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B6564521
CAS No.: 1021225-06-8
M. Wt: 461.5 g/mol
InChI Key: KFBNTNJCONHQOL-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidinone core substituted at the 2-position with a sulfanyl-acetamide moiety and at the 5-position with a 2,4-dimethylbenzenesulfonyl group. The acetamide side chain is further modified with a 3-fluoro-4-methylphenyl group. The dihydropyrimidinone scaffold is a well-known pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., dihydrofolate reductase, kinases) due to its ability to mimic purine or pyrimidine structures . The sulfonyl and thioether groups enhance electronic interactions, while the fluorine atom on the phenyl ring likely improves metabolic stability and lipophilicity compared to non-halogenated analogs. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring accurate atomic coordinate determination .

Properties

IUPAC Name

2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S2/c1-12-4-7-17(14(3)8-12)31(28,29)18-10-23-21(25-20(18)27)30-11-19(26)24-15-6-5-13(2)16(22)9-15/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBNTNJCONHQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide

  • Key Differences: Sulfonyl Group: Replaces the 2,4-dimethylbenzenesulfonyl in the target compound with a 4-ethylphenylsulfonyl group. Acetamide Substituent: Uses a 2,4-dimethoxyphenyl group instead of the 3-fluoro-4-methylphenyl group. Methoxy groups enhance solubility but may decrease membrane permeability compared to the fluorine-containing analog.
  • Hypothesized Impact : The ethyl and methoxy groups could alter pharmacokinetics (e.g., slower metabolic clearance) but might reduce target engagement in hydrophobic binding pockets.

Pharmacopeial Compounds (m, n, o)

  • Key Differences: These compounds feature tetrahydropyrimidin-1(2H)-yl moieties and phenoxy-acetamide side chains, diverging significantly from the dihydropyrimidinone-thioether scaffold of the target compound. Stereochemical complexity (e.g., (2S,4S,5S) configurations) suggests tailored interactions with chiral biological targets, such as proteases or GPCRs.
  • Hypothesized Impact: The phenoxy group and stereochemistry may confer selectivity for specific enzymatic or receptor targets, but the lack of a sulfonyl-thioether system could limit electronic interactions critical for the target compound’s mechanism.

Tabulated Structural and Property Comparison

Table 1: Structural and Hypothetical Property Comparison

Compound Name Sulfonyl/Other Group Acetamide Substituent Molecular Weight (g/mol)* Key Functional Groups
Target Compound 2,4-dimethylbenzenesulfonyl 3-fluoro-4-methylphenyl ~479.5 Dihydropyrimidinone, thioether
Compound 4-ethylphenylsulfonyl 2,4-dimethoxyphenyl ~513.6 Dihydropyrimidinone, thioether
Compound (m) 2,6-dimethylphenoxy Complex chiral substituent ~689.8† Tetrahydropyrimidinone, phenoxy

*Estimated using average atomic masses.
†Based on formula provided in .

Research Findings and Implications

  • Synthetic Feasibility : The thioether linkage in the target compound may offer synthetic advantages over ether or amine linkages seen in analogs, enabling modular derivatization .
  • Crystallographic Validation : Tools like SHELXL ensure precise structural determination, critical for structure-activity relationship (SAR) studies .

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